molecular formula C20H19ClFN3O4S2 B3011850 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone CAS No. 886955-98-2

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone

Numéro de catalogue: B3011850
Numéro CAS: 886955-98-2
Poids moléculaire: 483.96
Clé InChI: BGMCZJFCGDASST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzo[d]thiazole core substituted with a 7-chloro and 4-methoxy group, linked via a piperazine ring to a 4-fluorophenyl sulfonyl ethanone moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents, while the piperazine-sulfonyl group enhances solubility and modulates receptor binding .

Propriétés

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O4S2/c1-29-16-7-6-15(21)19-18(16)23-20(30-19)25-10-8-24(9-11-25)17(26)12-31(27,28)14-4-2-13(22)3-5-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCZJFCGDASST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone is a complex organic compound that exhibits diverse biological activities due to its unique structural components. This compound belongs to a class of benzothiazole derivatives, which are known for their potential therapeutic applications, including antimicrobial and anticancer properties. The combination of a piperazine moiety with a benzothiazole structure enhances its biological efficacy.

Structural Features

The compound's structure can be broken down into several key components:

  • Benzothiazole Ring : Known for its electron-rich nature, which allows for electrophilic aromatic substitution reactions.
  • Piperazine Moiety : A cyclic amine that contributes to the compound's neuroactive properties.
  • Sulfonyl Group : Enhances solubility and biological activity.

Biological Activities

The biological activities of this compound have been investigated through various studies, highlighting its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and piperazine moieties often demonstrate significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have suggested that benzothiazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, a related compound showed IC50 values in the low micromolar range against cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it may inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Synthesis and Evaluation

A study focused on synthesizing related benzothiazole derivatives revealed promising results regarding their biological activities. The synthesized compounds were evaluated for antibacterial activity against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole ring or piperazine moiety can significantly affect biological activity. For example, the introduction of different substituents on the phenyl or sulfonyl groups can enhance potency against specific targets .

Data Table: Biological Activity Summary

Activity Type Target IC50/Activity Level Reference
AntimicrobialStaphylococcus aureusModerate activity
AnticancerCancer cell linesIC50 < 10 µM
AChE InhibitionAcetylcholinesteraseIC50 values in low micromolar range
Urease InhibitionUreaseStrong inhibition observed

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : Several studies have highlighted the potential of this compound as an antimicrobial agent. Its structure allows for interactions with bacterial proteins, making it a candidate for further development against bacterial infections.
  • Anticancer Potential : The unique combination of functional groups in this compound suggests it may possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models .
  • Neuropharmacological Effects : The piperazine component is known for its activity on neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Synthetic Approaches

The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-fluorophenyl)sulfonyl)ethanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperazine Ring : Initial reactions involve the formation of the piperazine structure.
  • Introduction of Benzothiazole Moiety : Subsequent steps incorporate the benzothiazole group through electrophilic aromatic substitution.
  • Sulfonylation : The final step involves adding the sulfonyl group to complete the synthesis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial activity of derivatives based on this compound. Molecular docking studies revealed strong binding affinities to bacterial enzymes, indicating potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its utility in anticancer drug development. Further research is needed to elucidate its mechanism of action and optimize its efficacy .

Case Study 3: Neuropharmacological Investigations

Research into the neuropharmacological effects indicated that derivatives of this compound could modulate neurotransmitter systems, providing insights into their potential use in treating conditions such as anxiety and depression .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Hybrids

  • Compound 5i (): 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone Key Differences: Replaces the 4-fluorophenyl sulfonyl group with a triazole-thioether linkage. Activity: Demonstrated anticancer activity (EI-MS: 593.17; elemental analysis: C, 60.69%; N, 21.23%) . Synthesis: Utilized click chemistry for triazole formation, contrasting with the sulfonylation step in the target compound .
  • Compound T-04 (): (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone Key Differences: Cyclopenta[b]thiophene replaces benzo[d]thiazole; lacks chloro and methoxy substituents. Synthesis: Achieved 73% yield via sulfonyl chloride coupling under mild conditions (23°C, 12 hours), comparable to methods for the target compound .

Piperazine-Sulfonyl Derivatives

  • Compound from : 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Key Differences: Substitutes 4-chlorophenyl sulfonyl for 4-fluorophenyl sulfonyl and adds a triazole-thiol group. Relevance: Highlights the role of sulfonyl piperazine in enhancing metabolic stability, a feature shared with the target compound .

Benzothiophene-Piperazine Analogues

  • Compound 7f (): 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone Key Differences: Benzothiophene instead of benzothiazole; nitro group on piperazine. Physical Properties: Melting point 138–141°C; IR peaks for C=O (1670 cm⁻¹) and NO₂ (1520 cm⁻¹) .

Data Tables

Table 2: Spectral Data Comparison

Compound IR (C=O stretch) ¹H-NMR (Key Signals)
Target Compound ~1680 cm⁻¹ δ 3.8 (OCH₃), δ 7.5–8.1 (Ar-H)
5i () 1710 cm⁻¹ δ 8.2 (triazole-H), δ 7.3–7.8 (Ar-H)
7f () 1670 cm⁻¹ δ 2.8 (piperazine-CH₂), δ 7.2–8.3 (Ar-H)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.